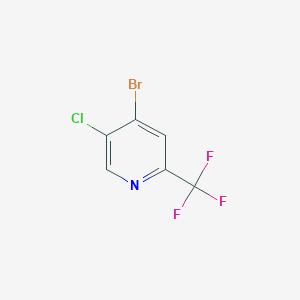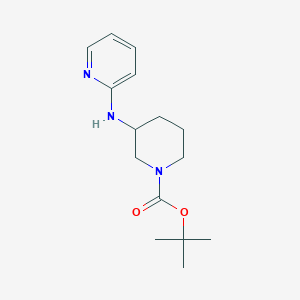
1-(3-Vinylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Vinylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a vinyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Vinylphenyl)ethane-1,2-diamine typically involves the reaction of 3-vinylbenzaldehyde with ethane-1,2-diamine under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by reductive amination to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Vinylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
1-(3-Vinylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Vinylphenyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The vinyl group can participate in electrophilic addition reactions, while the amine groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and influence the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Indol-3-yl)ethane-1,2-diamine: Contains an indole ring instead of a phenyl ring.
Ethylenediamine: Lacks the vinyl and phenyl groups, simpler structure.
1,2-Diaminopropane: Similar structure but with a propyl chain instead of an ethane chain.
Uniqueness
1-(3-Vinylphenyl)ethane-1,2-diamine is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. The combination of the phenyl ring and ethane-1,2-diamine moiety also provides a versatile scaffold for the development of new compounds with diverse applications .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
1-(3-ethenylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H14N2/c1-2-8-4-3-5-9(6-8)10(12)7-11/h2-6,10H,1,7,11-12H2 |
Clé InChI |
BNWPBIHRYLXXDA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC(=CC=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


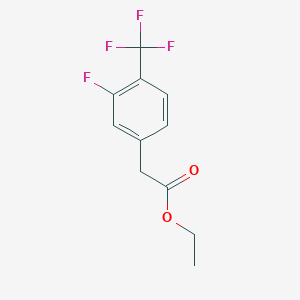
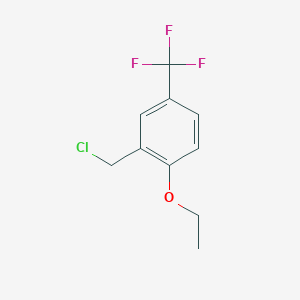


![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
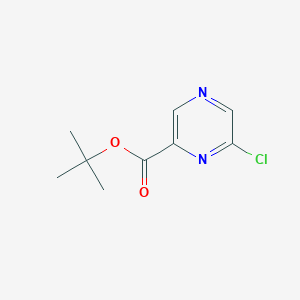
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

